molecular formula C6H7IN2O B6213972 3-iodo-5,6-dimethylpyrazin-2-ol CAS No. 140862-43-7

3-iodo-5,6-dimethylpyrazin-2-ol

Cat. No.: B6213972
CAS No.: 140862-43-7
M. Wt: 250.04 g/mol
InChI Key: NMODIBUXMVVGQL-UHFFFAOYSA-N
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Description

3-iodo-5,6-dimethylpyrazin-2-ol is a chemical compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5,6-dimethylpyrazin-2-ol typically involves the iodination of 5,6-dimethylpyrazin-2-ol. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective iodination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-iodo-5,6-dimethylpyrazin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in organic solvents like toluene or DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

3-iodo-5,6-dimethylpyrazin-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-iodo-5,6-dimethylpyrazin-2-ol involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethylpyrazin-2-ol
  • 5,6-dimethylpyrazin-2-ol
  • 3-iodo-2-methylpyrazine

Uniqueness

3-iodo-5,6-dimethylpyrazin-2-ol is unique due to the presence of both iodine and methyl groups on the pyrazine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-5,6-dimethylpyrazin-2-ol involves the introduction of an iodine atom onto a pyrazin-2-ol ring that already contains two methyl groups. This can be achieved through a substitution reaction using an appropriate iodinating agent.", "Starting Materials": [ "5,6-dimethylpyrazin-2-ol", "iodinating agent (e.g. iodine, iodine monochloride, iodine pentoxide)", "solvent (e.g. acetic acid, dichloromethane)" ], "Reaction": [ "Dissolve 5,6-dimethylpyrazin-2-ol in a suitable solvent (e.g. acetic acid, dichloromethane).", "Add the iodinating agent (e.g. iodine, iodine monochloride, iodine pentoxide) to the reaction mixture.", "Heat the reaction mixture to promote the substitution reaction.", "Isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] }

CAS No.

140862-43-7

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

3-iodo-5,6-dimethyl-1H-pyrazin-2-one

InChI

InChI=1S/C6H7IN2O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H,9,10)

InChI Key

NMODIBUXMVVGQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1)I)C

Purity

95

Origin of Product

United States

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